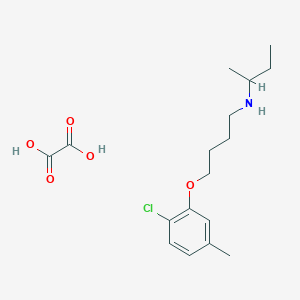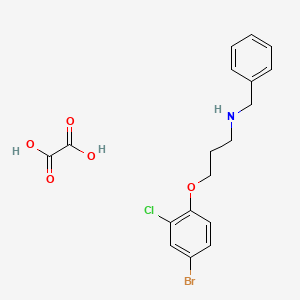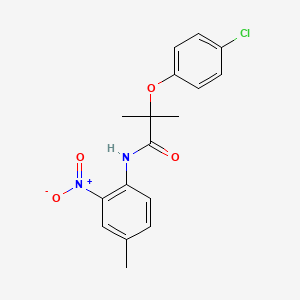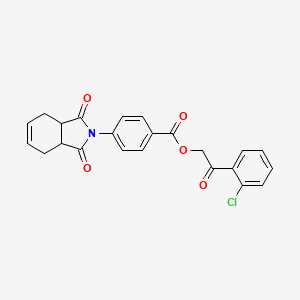
N-butan-2-yl-4-(2-chloro-5-methylphenoxy)butan-1-amine;oxalic acid
描述
N-butan-2-yl-4-(2-chloro-5-methylphenoxy)butan-1-amine;oxalic acid is a complex organic compound that belongs to the class of amines. This compound is characterized by the presence of a butyl group, a chlorinated methylphenoxy group, and an amine group. The addition of oxalic acid forms a salt, which can influence the compound’s solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-4-(2-chloro-5-methylphenoxy)butan-1-amine typically involves multiple steps:
Formation of the Chlorinated Methylphenoxy Intermediate: This step involves the chlorination of methylphenol to introduce the chlorine atom at the desired position.
Alkylation: The chlorinated methylphenol is then reacted with butyl bromide in the presence of a base to form the butylated intermediate.
Amination: The butylated intermediate is then subjected to amination using ammonia or an amine source to introduce the amine group.
Salt Formation: Finally, the amine compound is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
N-butan-2-yl-4-(2-chloro-5-methylphenoxy)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chlorinated phenoxy group can be reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Dechlorinated phenoxy compounds.
Substitution: Various substituted phenoxy derivatives.
科学研究应用
N-butan-2-yl-4-(2-chloro-5-methylphenoxy)butan-1-amine;oxalic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-butan-2-yl-4-(2-chloro-5-methylphenoxy)butan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The chlorinated phenoxy group can interact with hydrophobic regions of proteins, affecting their activity. The overall effect depends on the specific biological context and the pathways involved.
相似化合物的比较
Similar Compounds
N-butan-2-yl-4-(2-chlorophenoxy)butan-1-amine: Lacks the methyl group on the phenoxy ring.
N-butan-2-yl-4-(2-methylphenoxy)butan-1-amine: Lacks the chlorine atom on the phenoxy ring.
N-butan-2-yl-4-(2-chloro-5-methylphenoxy)butan-1-amine: Without the oxalic acid salt.
Uniqueness
N-butan-2-yl-4-(2-chloro-5-methylphenoxy)butan-1-amine;oxalic acid is unique due to the presence of both chlorine and methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. The formation of the oxalic acid salt can also affect its solubility and stability, making it distinct from similar compounds.
属性
IUPAC Name |
N-butan-2-yl-4-(2-chloro-5-methylphenoxy)butan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO.C2H2O4/c1-4-13(3)17-9-5-6-10-18-15-11-12(2)7-8-14(15)16;3-1(4)2(5)6/h7-8,11,13,17H,4-6,9-10H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZFMNYSLGSZHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCCCOC1=C(C=CC(=C1)C)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(1,3-benzothiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide](/img/structure/B4042085.png)
![[4-(4-bromo-2,6-dimethylphenoxy)butyl]dimethylamine oxalate](/img/structure/B4042092.png)
![2,6-Dimethyl-4-[4-(4-nitrophenoxy)butyl]morpholine;oxalic acid](/img/structure/B4042102.png)

![1-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4042116.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-nitrophenyl)acetamide](/img/structure/B4042120.png)

![4-[3-(2-Bromophenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4042127.png)
![2-(1-naphthyl)-2-oxoethyl 2-[(4-nitrophenyl)thio]benzoate](/img/structure/B4042138.png)
![N-methyl-2-(2-methylindol-1-yl)-N-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]ethanamine](/img/structure/B4042151.png)
methyl]-8-quinolinol](/img/structure/B4042154.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3,3-diphenylpropanamide](/img/structure/B4042155.png)

![1-[4-(3-Methoxyphenoxy)butyl]-2-methylimidazole;oxalic acid](/img/structure/B4042178.png)
